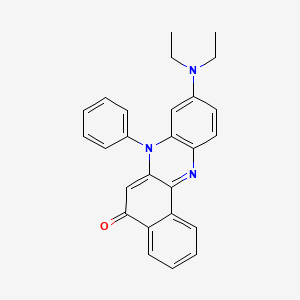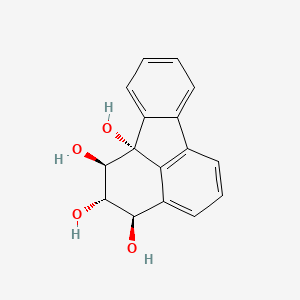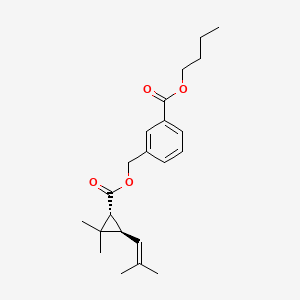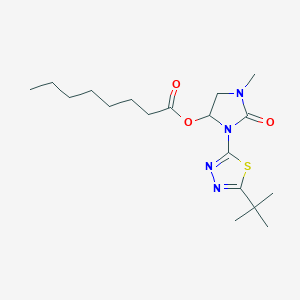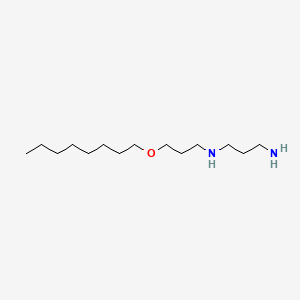
N-(3-(Octyloxy)propyl)propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Octyloxy)propyl)propane-1,3-diamine is an organic compound with the molecular formula C14H32N2O. It is a diamine derivative, characterized by the presence of an octyloxy group attached to the propyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Octyloxy)propyl)propane-1,3-diamine typically involves the reaction of 3-chloropropylamine with octanol in the presence of a base to form the intermediate 3-(octyloxy)propylamine. This intermediate is then reacted with acrylonitrile to form the corresponding nitrile, which is subsequently hydrogenated to yield the desired diamine. The reaction conditions often include the use of catalysts such as Raney nickel and hydrogen gas under high pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors and fixed bed reactors are commonly used to ensure high yield and purity. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Octyloxy)propyl)propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
N-(3-(Octyloxy)propyl)propane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The diamine is employed in the production of surfactants, lubricants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of N-(3-(Octyloxy)propyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(n-Propyl)-1,3-propanediamine
- N-Oleyl-1,3-propanediamine
- 1,3-Propanediamine
Uniqueness
N-(3-(Octyloxy)propyl)propane-1,3-diamine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly useful in applications requiring amphiphilic properties, such as surfactant production and membrane studies .
Propiedades
Número CAS |
68123-06-8 |
|---|---|
Fórmula molecular |
C14H32N2O |
Peso molecular |
244.42 g/mol |
Nombre IUPAC |
N'-(3-octoxypropyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-2-3-4-5-6-7-13-17-14-9-12-16-11-8-10-15/h16H,2-15H2,1H3 |
Clave InChI |
PLVXZTCCPYSWNN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOCCCNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



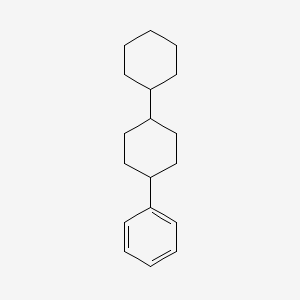

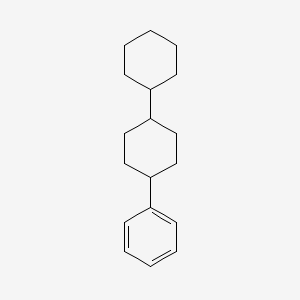
![11-Fluoro-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;formic acid](/img/structure/B12812035.png)
![2-phenyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12812042.png)


